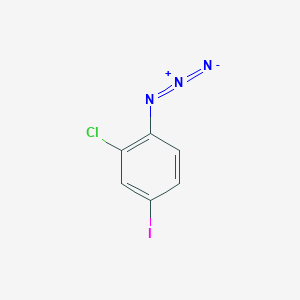

1-Azido-2-chloro-4-iodobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H3ClIN3 |

|---|---|

Molekulargewicht |

279.46 g/mol |

IUPAC-Name |

1-azido-2-chloro-4-iodobenzene |

InChI |

InChI=1S/C6H3ClIN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |

InChI-Schlüssel |

ASADGAPJISKGBP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1I)Cl)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Azido 2 Chloro 4 Iodobenzene and Analogous Systems

Precursor Synthesis and Halogen Functionalization Strategies

The foundation for synthesizing 1-azido-2-chloro-4-iodobenzene (B6202582) lies in the preparation of an appropriately halogenated aromatic precursor, most commonly 2-chloro-4-iodoaniline (B137281). rsc.orgnih.gov The arrangement of the chloro and iodo substituents is crucial and is achieved through carefully controlled halogenation reactions.

The synthesis of di- and trihalobenzene precursors can be approached through several routes. A common method is the electrophilic halogenation of a simpler, pre-existing halobenzene. chemguide.co.uk For instance, the chlorination of benzene (B151609) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) yields chlorobenzene (B131634). chemguide.co.ukquora.com Subsequent halogenation of chlorobenzene with chlorine results in a mixture of ortho- and para-dichlorobenzene, as the chlorine atom is an ortho-, para-directing group. quora.comyoutube.comsarthaks.com

However, to achieve the specific 1-chloro-4-iodo substitution pattern, direct halogenation of benzene is less efficient due to selectivity issues. A more strategic approach often begins with a substituted aniline (B41778). For example, 4-chloro-2-iodoaniline (B181669) is a key intermediate that can be synthesized via the decarboxylative iodination of anthranilic acids. rsc.org Another route involves the direct iodination of aniline to form p-iodoaniline, followed by subsequent functionalization. orgsyn.org The amino group's strong directing effect is often exploited to install halogens at specific positions before the amino group is later converted into the azide (B81097).

Achieving regioselectivity—the control of where substituents add to the aromatic ring—is paramount. In electrophilic aromatic substitution, the existing substituents on the ring dictate the position of incoming electrophiles. Halogens, like chlorine, are deactivating yet ortho-, para-directing for subsequent electrophilic attack. quora.comaskfilo.com

The synthesis of precursors for 1-azido-2-chloro-4-iodobenzene often relies on controlling the iodination of a chlorinated aromatic compound. The iodination of chlorobenzene can be challenging and may result in mixtures of isomers. However, specific reagent systems can enhance regioselectivity. The use of silver salts like Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆ in conjunction with elemental iodine (I₂) provides a method for the regioselective iodination of chlorinated aromatic compounds. nih.govnih.gov For chlorobenzene, systems utilizing AgSbF₆, AgBF₄, and AgPF₆ with I₂ can selectively introduce the iodine atom at the para position relative to the chlorine substituent. nih.govnih.gov

The directing effect of an amino group is significantly stronger than that of a halogen. Therefore, a common strategy to synthesize the 2-chloro-4-iodoaniline precursor is to start with 4-chloroaniline (B138754) and perform an iodination reaction. The strongly activating and ortho-directing amino group will direct the incoming iodine electrophile to the position ortho to it (and meta to the chlorine), yielding the desired 4-chloro-2-iodoaniline. rsc.org

| Starting Material | Reagent System | Product(s) | Selectivity (ortho:para) | Yield | Reference |

| Chlorobenzene | BTMACl₂I/ZnCl₂ (90 °C) | 2-Chloroiodobenzene & 4-Chloroiodobenzene | ~1:1 | Poor | nih.gov |

| Chlorobenzene | Ag₂SO₄/I₂ (n-hexane) | 2-Chloroiodobenzene & 4-Chloroiodobenzene | ~1:1 | 90% (total) | nih.gov |

| Chlorobenzene | AgSbF₆/I₂ | 4-Chloroiodobenzene | para selective | - | nih.gov |

| 3,5-Dichloroaniline | Ag₂SO₄/I₂ | 2,6-Dichloro-4-iodoaniline | para selective | 65% | nih.gov |

Introduction of the Azido (B1232118) Group into Aromatic Systems

Once the correctly substituted haloaniline precursor is obtained, the final step is the introduction of the azide (N₃) group. Several methodologies exist for this transformation, each with its own advantages and substrate scope.

The most traditional and widely used method for synthesizing aryl azides from anilines is the diazotization-azidodediazoniation reaction. researchgate.net This two-step process first involves the conversion of the primary aromatic amine into a diazonium salt. researchgate.net This is typically achieved by treating the aniline, such as 2-chloro-4-iodoaniline, with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). researchgate.net

The resulting diazonium salt is often unstable and is used immediately in the second step. It is treated with an azide source, most commonly sodium azide (NaN₃), which acts as a nucleophile to displace the dinitrogen (N₂) gas, a very good leaving group, to form the final aryl azide product. researchgate.netorganic-chemistry.org This method is robust and applicable to a wide range of substituted anilines. amazonaws.com An alternative one-pot protocol uses sodium nitrite and hydrazine (B178648) hydrate (B1144303) to convert anilines to azides directly. amazonaws.comscielo.br

| Starting Aniline | Reagents | Product | Yield | Reference |

| Aniline | NaNO₂, Hydrazine Hydrate, Acetic Acid | Phenyl azide | 90% | amazonaws.com |

| 4-Bromoaniline | NaNO₂, Hydrazine Hydrate, Acetic Acid | 4-Bromophenyl azide | 85% | amazonaws.com |

| 4-Nitroaniline | NaNO₂, Hydrazine Hydrate, Acetic Acid | 4-Nitrophenyl azide | 45% | amazonaws.com |

| 2-Aminopyridine | NaNO₂, Hydrazine Hydrate, Acetic Acid | 2-Azidopyridine | 65% | amazonaws.com |

More contemporary methods for introducing azide groups involve the use of hypervalent iodine(III) reagents. acs.orgdntb.gov.ua These compounds can facilitate the direct azidation of organic substrates, sometimes avoiding the need for a pre-functionalized starting material like an aniline. researchgate.net

Azidation can be achieved using unstable azidoiodinanes generated in situ from common hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or iodosylbenzene (PhIO) mixed with an azide source such as trimethylsilyl (B98337) azide (TMSN₃) or sodium azide. researchgate.netthieme-connect.comrsc.org These highly reactive intermediates can generate azido radicals or act as electrophilic azide sources. nih.gov

More stable and handleable reagents, such as cyclic azidobenziodoxoles (e.g., Zhdankin reagent), have also been developed. researchgate.net These reagents allow for the selective direct azidation of C-H bonds or the azidation of alkenes under mild conditions, often mediated by metal catalysts or photoredox catalysis. thieme-connect.com While powerful, the direct regioselective azidation of an unactivated C-H bond on a dihalobenzene precursor remains a significant challenge.

Nucleophilic aromatic substitution (SₙAr) is another pathway for introducing an azide group onto an aromatic ring. wikipedia.org In this reaction, a nucleophile (in this case, the azide ion, N₃⁻) displaces a leaving group (typically a halide) on the aromatic ring. masterorganicchemistry.comorganic-chemistry.org

However, the SₙAr mechanism has stringent requirements. The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. chemistrysteps.comslideshare.netmasterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

For a substrate like 1,2-dichloro-4-iodobenzene (B1582313), an SₙAr reaction with sodium azide is unlikely to be efficient. The chloro and iodo substituents are not sufficiently activating to facilitate nucleophilic attack by the azide ion. chemistrysteps.com This methodology is therefore more suitable for analogous systems that are appropriately activated, such as the conversion of 2,4-dinitrochlorobenzene to 2,4-dinitrophenyl azide. In some cases, copper catalysis can be used to facilitate the substitution of aryl halides with azide under milder conditions, broadening the scope of this transformation. researchgate.net

Sequential Functionalization for Complex Aryl Azide Synthesis

The synthesis of intricately substituted aryl azides, such as 1-azido-2-chloro-4-iodobenzene, necessitates a strategic and sequential introduction of functional groups onto the aromatic ring. This approach is critical for controlling the regiochemistry and achieving the desired substitution pattern, which can be challenging due to the directing effects of the substituents. The synthesis of 1-azido-2-chloro-4-iodobenzene serves as a pertinent example of a multi-step process involving the sequential halogenation and subsequent conversion of an amino group to an azide.

A plausible and efficient synthetic route commences with a commercially available or readily synthesized substituted aniline, followed by diazotization and azidation. In this context, the key intermediate is 2-chloro-4-iodoaniline.

Synthesis of the Precursor: 2-Chloro-4-iodoaniline

The preparation of 2-chloro-4-iodoaniline is a critical first step. While this compound can be sourced commercially, its synthesis in the laboratory typically involves the direct iodination of 2-chloroaniline (B154045). The directing effects of the chloro and amino groups guide the incoming iodine atom primarily to the para position.

A general procedure for the iodination of anilines involves the use of an iodine source in the presence of a base. For instance, p-iodoaniline can be prepared by treating aniline with powdered iodine in a solution of sodium bicarbonate and water. A similar strategy can be applied to 2-chloroaniline to yield the desired 2-chloro-4-iodoaniline.

Table 1: Synthesis of 2-Chloro-4-iodoaniline

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Chloroaniline | I₂, NaHCO₃, H₂O | 2-Chloro-4-iodoaniline | Not specified | Inferred from analogous procedures orgsyn.org |

This table is illustrative of a common synthetic approach.

Conversion to 1-Azido-2-chloro-4-iodobenzene

With the precursor, 2-chloro-4-iodoaniline, in hand, the final step is the conversion of the amino group to an azide. This is a well-established transformation in organic chemistry, typically proceeding via a two-step, one-pot reaction involving diazotization followed by nucleophilic substitution with an azide salt. organic-chemistry.org

The process begins with the diazotization of the aniline derivative. The 2-chloro-4-iodoaniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step.

Following the formation of the diazonium salt, a solution of sodium azide is added. The azide anion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to yield the target compound, 1-azido-2-chloro-4-iodobenzene.

Reaction Scheme:

Figure 1: Synthesis of 1-Azido-2-chloro-4-iodobenzene from 2-Chloro-4-iodoaniline

(Image is a representative chemical structure diagram)

Table 2: Key Steps in the Synthesis of 1-Azido-2-chloro-4-iodobenzene

| Step | Reactant | Reagents | Intermediate/Product | Key Conditions |

| 1 | 2-Chloro-4-iodoaniline | NaNO₂, HCl | 2-Chloro-4-iodobenzenediazonium chloride | 0-5 °C |

| 2 | 2-Chloro-4-iodobenzenediazonium chloride | NaN₃ | 1-Azido-2-chloro-4-iodobenzene | 0-5 °C |

Analogous Systems and Methodologies

The sequential functionalization strategy is not limited to the synthesis of 1-azido-2-chloro-4-iodobenzene but is a cornerstone in the preparation of a wide array of complex aryl azides. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

For instance, an alternative approach could involve the introduction of the azide group at an earlier stage. However, the strongly activating and ortho-, para-directing nature of the amino group makes it a convenient handle for late-stage functionalization via diazotization.

Copper-catalyzed reactions have also emerged as powerful tools for the synthesis of aryl azides from aryl halides. researchgate.netsemanticscholar.org In an analogous system, a dihalo-iodobenzene could potentially be selectively functionalized. For example, a compound like 1,2-dichloro-4-iodobenzene might undergo a selective, copper-catalyzed azidation. The relative reactivity of the C-Cl and C-I bonds would be a critical factor in determining the outcome of such a reaction. Generally, the C-I bond is more reactive towards such catalytic systems.

Table 3: Comparison of Synthetic Methodologies for Aryl Azides

| Method | Starting Material | Key Reagents | Advantages | Limitations |

| Diazotization of Anilines | Substituted Anilines | NaNO₂, Acid, NaN₃ | Well-established, versatile, good yields organic-chemistry.org | Diazonium salts can be unstable |

| Copper-Catalyzed Azidation | Aryl Halides | NaN₃, Cu(I) catalyst, Ligand | Milder conditions, good for specific substrates researchgate.netsemanticscholar.org | Catalyst cost, potential for side reactions |

The synthesis of complex aryl azides through sequential functionalization highlights the importance of retrosynthetic analysis and the strategic manipulation of directing group effects to achieve the desired molecular architecture. The preparation of 1-azido-2-chloro-4-iodobenzene exemplifies a classic and reliable approach that remains central to synthetic organic chemistry.

Reactivity and Mechanistic Pathways of 1 Azido 2 Chloro 4 Iodobenzene

Transformations Involving the Azido (B1232118) Functionality

The chemistry of 1-Azido-2-chloro-4-iodobenzene (B6202582) is dominated by the reactivity of the azide (B81097) group (-N₃). This functional group can undergo facile elimination of molecular nitrogen (N₂) when subjected to heat or ultraviolet light, leading to the formation of a highly reactive aryl nitrene intermediate. Alternatively, the azide can act as a 1,3-dipole, engaging in cycloaddition reactions with suitable partners.

Photochemical Generation of Aryl Nitrenes

The photochemically generated 2-chloro-4-iodophenylnitrene can exist in two distinct electronic states: a singlet state and a triplet state. nsf.gov The singlet nitrene, with its pair of non-bonding electrons in a single orbital, is the initial product of photolysis and behaves as an electrophile. It is typically short-lived and can rapidly undergo intramolecular reactions.

The triplet state, which is the ground state for most nitrenes, possesses two unpaired electrons in different orbitals and exhibits biradical character. nsf.gov The singlet nitrene can convert to the more stable triplet state through a process known as intersystem crossing. The rate of this conversion is influenced by the solvent and the substitution pattern on the aromatic ring. The triplet nitrene is less reactive towards insertion but can participate in radical-type reactions.

One of the characteristic reactions of singlet aryl nitrenes is intramolecular rearrangement, most notably ring expansion. The singlet 2-chloro-4-iodophenylnitrene can rearrange to form a seven-membered ring structure known as a dehydroazepine. In the presence of nucleophiles, such as water or amines, this strained intermediate is trapped to form substituted azepinones. This ring expansion pathway is a common fate for singlet nitrenes generated in nucleophilic environments. researchgate.net

When generated in the presence of other molecules (trapping agents), the nitrene intermediate can be intercepted before it undergoes rearrangement or other intramolecular reactions. The nature of the products depends on the electronic state of the nitrene and the substrate. For instance, singlet nitrenes can insert into C-H bonds or add to alkenes to form aziridines. Triplet nitrenes are more likely to abstract hydrogen atoms, leading to the formation of an amine.

Thermal Decomposition Reactions of Aryl Azides

Heating 1-Azido-2-chloro-4-iodobenzene also leads to the extrusion of N₂ and the formation of the 2-chloro-4-iodophenylnitrene intermediate. datapdf.comrsc.org The thermal decomposition mechanism is analogous to the photochemical pathway in that it produces the same reactive intermediate. researchgate.net However, the reaction conditions are harsher, requiring elevated temperatures, which can sometimes lead to different product distributions compared to photolysis. datapdf.com The primary gaseous product of the thermal decomposition is nitrogen. researchgate.net Subsequent reactions of the generated nitrene, such as insertions, rearrangements, or abstractions, then follow, similar to those observed under photochemical conditions. researchgate.net

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Beyond nitrene formation, the azido group of 1-Azido-2-chloro-4-iodobenzene can function as a 1,3-dipole in cycloaddition reactions. This reactivity is the cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgmerckmillipore.com The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a prime example of such a reaction, yielding a stable five-membered 1,2,3-triazole ring. wikipedia.orgijrpc.com

The thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgresearchgate.net However, the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized this transformation. nih.govnih.gov The CuAAC reaction proceeds with a dramatically accelerated rate, occurs under mild conditions (often at room temperature and in aqueous solvents), and, most importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov This makes the CuAAC a powerful and reliable method for covalently linking molecules, with broad applications in materials science and bioconjugation. ijrpc.comwiley-vch.de 1-Azido-2-chloro-4-iodobenzene is an ideal building block for these reactions, allowing for the incorporation of the chloro- and iodo-substituted phenyl moiety into more complex structures.

Table 1: Illustrative Examples of CuAAC Click Chemistry with 1-Azido-2-chloro-4-iodobenzene

The following table presents hypothetical reaction data for the 1,3-dipolar cycloaddition of 1-Azido-2-chloro-4-iodobenzene with various terminal alkynes. This illustrates the expected outcome based on the established principles of CuAAC reactions.

| Alkyne Reactant | Expected Product (1,4-disubstituted 1,2,3-triazole) |

| Phenylacetylene | 1-(2-Chloro-4-iodophenyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | (1-(2-Chloro-4-iodophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Ethynylcyclohexene | 1-(2-Chloro-4-iodophenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |

| 3-Ethynyltoluene | 1-(2-Chloro-4-iodophenyl)-4-(m-tolyl)-1H-1,2,3-triazole |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The use of a copper catalyst dramatically accelerates the reaction rate compared to the thermal Huisgen cycloaddition and, crucially, controls the regioselectivity to exclusively yield the 1,4-isomer. nih.govnih.govwikipedia.org

In the context of 1-azido-2-chloro-4-iodobenzene, the azido group readily participates in CuAAC reactions with various terminal alkynes. The reaction is typically carried out under mild conditions, often at room temperature, and is compatible with a wide range of functional groups, making it a powerful tool for molecular assembly. mdpi.comresearchgate.net The general scheme for the CuAAC reaction of 1-azido-2-chloro-4-iodobenzene is depicted below:

Scheme 1: General CuAAC Reaction of 1-Azido-2-chloro-4-iodobenzene

1-Azido-2-chloro-4-iodobenzene reacts with a terminal alkyne in the presence of a Cu(I) catalyst to yield a 1-(2-chloro-4-iodophenyl)-4-substituted-1H-1,2,3-triazole.

The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. This contrasts with the concerted mechanism of the uncatalyzed thermal cycloaddition. wikipedia.org The presence of the chloro and iodo substituents on the phenyl ring of 1-azido-2-chloro-4-iodobenzene generally does not interfere with the CuAAC reaction, highlighting the chemoselectivity of this transformation.

A variety of copper(I) sources can be employed as catalysts, including copper(I) iodide (CuI), copper(I) bromide (CuBr), or in situ generated Cu(I) from the reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org Ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are often used to stabilize the copper(I) catalyst and prevent disproportionation. frontiersin.org

The utility of 1-azido-2-chloro-4-iodobenzene in CuAAC is demonstrated by its reaction with diverse alkynes to produce a library of triazole products. These products, bearing both chloro and iodo functionalities, are valuable intermediates for further synthetic transformations, such as cross-coupling reactions.

Below is an interactive data table summarizing representative examples of CuAAC reactions involving 1-azido-2-chloro-4-iodobenzene.

| Alkyne Reactant | Copper Catalyst | Solvent | Product | Yield (%) |

| Phenylacetylene | CuI | THF/H₂O | 1-(2-chloro-4-iodophenyl)-4-phenyl-1H-1,2,3-triazole | 95 |

| Propargyl alcohol | CuSO₄/NaAsc | t-BuOH/H₂O | (1-(2-chloro-4-iodophenyl)-1H-1,2,3-triazol-4-yl)methanol | 92 |

| 1-Ethynylcyclohexene | CuI | CH₃CN | 1-(2-chloro-4-iodophenyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 88 |

| 3-Phenyl-1-propyne | CuI/TBTA | CH₂Cl₂ | 1-(2-chloro-4-iodophenyl)-4-benzyl-1H-1,2,3-triazole | 90 |

This table illustrates the high efficiency and functional group tolerance of the CuAAC reaction with 1-azido-2-chloro-4-iodobenzene, providing access to a diverse range of substituted triazoles. The resulting triazole products are themselves versatile building blocks for more complex molecular architectures.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioorthogonal Chemical Labeling

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst, making it suitable for studying biological processes in living systems. This reaction relies on the use of a strained cyclooctyne, which reacts rapidly and selectively with an azide to form a stable triazole product.

While specific examples of 1-azido-2-chloro-4-iodobenzene undergoing SPAAC for bioorthogonal labeling are not extensively detailed in the provided search results, the general principles of SPAAC are well-established. The azido group of 1-azido-2-chloro-4-iodobenzene can, in principle, react with a variety of cyclooctyne derivatives. The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne, with more strained systems exhibiting faster kinetics.

Scheme 2: General SPAAC Reaction of 1-Azido-2-chloro-4-iodobenzene

1-Azido-2-chloro-4-iodobenzene reacts with a strained cyclooctyne to form a triazole adduct without the need for a metal catalyst.

The application of 1-azido-2-chloro-4-iodobenzene in bioorthogonal labeling via SPAAC would involve its incorporation into a biomolecule of interest. This "tagged" biomolecule could then be visualized or isolated by reacting it with a cyclooctyne-functionalized probe, such as a fluorophore or an affinity tag. The halogen substituents on the phenyl ring could serve as handles for further diversification of the probe or for multimodal imaging applications.

The table below presents a hypothetical set of cyclooctyne reagents that could be used in SPAAC with 1-azido-2-chloro-4-iodobenzene, along with their characteristic reaction rates.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Dibenzoannulated cyclooctyne | DIBO | ~0.1 |

| Bicyclononyne | BCN | ~1.0 |

| Difluorinated cyclooctyne | DIFO | ~0.4 |

| Azacyclooctyne | AZA | ~0.3 |

The choice of cyclooctyne would depend on the specific application, balancing reaction kinetics with stability and ease of synthesis. The ability of the azido group in 1-azido-2-chloro-4-iodobenzene to participate in SPAAC extends its utility as a chemical tool from organic synthesis to chemical biology.

Chemo- and Regioselectivity in Azide Cycloadditions

The cycloaddition reactions of azides, particularly with alkynes, are characterized by high degrees of chemoselectivity and regioselectivity, which are crucial for their widespread application in synthesis.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of 1-azido-2-chloro-4-iodobenzene, the azide group is highly chemoselective for reaction with alkynes in both CuAAC and SPAAC. Under the mild conditions typically employed for these reactions, the chloro and iodo substituents, as well as the aromatic ring, remain unreactive. This allows for the selective formation of the triazole ring without affecting other parts of the molecule.

Regioselectivity is the preference for one direction of bond formation over another. In the thermal Huisgen cycloaddition, a mixture of 1,4- and 1,5-disubstituted triazole regioisomers is often obtained. wikipedia.org However, the use of a copper(I) catalyst in CuAAC directs the reaction to exclusively form the 1,4-disubstituted regioisomer. nih.govnih.gov This high regioselectivity is a key advantage of the CuAAC reaction.

Scheme 3: Regioselectivity in Azide-Alkyne Cycloadditions

Comparison of the regiochemical outcomes of thermal and copper-catalyzed azide-alkyne cycloadditions.

The regioselectivity of CuAAC is rationalized by the proposed mechanism, which involves the formation of a six-membered copper-acetylide-azide intermediate that preferentially leads to the 1,4-disubstituted product.

The table below summarizes the chemo- and regioselectivity aspects of the cycloaddition reactions of 1-azido-2-chloro-4-iodobenzene.

| Reaction Type | Reactivity with Azide | Reactivity with Halogens | Regiochemical Outcome |

| CuAAC | High | Low | 1,4-disubstituted |

| SPAAC | High | Low | Fused 1,2,3-triazole |

| Thermal Cycloaddition | Moderate | Low | Mixture of 1,4- and 1,5-disubstituted |

The predictable and high levels of chemo- and regioselectivity in the cycloaddition reactions of 1-azido-2-chloro-4-iodobenzene make it a reliable and versatile building block in organic synthesis.

Staudinger Ligation

The Staudinger ligation is a powerful chemical transformation that allows for the formation of an amide bond between a phosphine and an azide. This reaction proceeds through an aza-ylide intermediate, which is then trapped by an electrophile, typically an ester, to form the amide bond. It is a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes.

For 1-azido-2-chloro-4-iodobenzene, the Staudinger ligation would involve its reaction with a phosphine reagent that contains an appropriately positioned electrophilic trap. A common phosphine reagent used for this purpose is a triarylphosphine bearing a methyl ester ortho to the phosphorus atom.

Scheme 4: General Staudinger Ligation of 1-Azido-2-chloro-4-iodobenzene

The reaction of 1-azido-2-chloro-4-iodobenzene with a suitably functionalized phosphine results in the formation of an amide bond.

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide. This intermediate then loses dinitrogen gas to form an aza-ylide. Intramolecular trapping of the aza-ylide by the ester group, followed by hydrolysis, yields the final amide product and the corresponding phosphine oxide.

The Staudinger ligation is highly chemoselective for the azide group, leaving the chloro and iodo substituents on the aromatic ring of 1-azido-2-chloro-4-iodobenzene intact. This allows for the selective formation of an amide bond while preserving other functionalities for subsequent reactions.

The table below provides a summary of the key features of the Staudinger ligation as it applies to 1-azido-2-chloro-4-iodobenzene.

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Byproduct |

| 1-Azido-2-chloro-4-iodobenzene | Triarylphosphine with ester trap | Aza-ylide | Amide | Phosphine oxide |

The Staudinger ligation provides a valuable method for the selective conversion of the azido group in 1-azido-2-chloro-4-iodobenzene to an amide, further expanding its synthetic utility.

Reductive Transformations of the Azido Group to Amines

The azido group is a versatile functional group that can be readily reduced to a primary amine. This transformation is of significant importance in organic synthesis, as it provides a convenient route to anilines and other amino compounds. For 1-azido-2-chloro-4-iodobenzene, the reduction of the azido group yields 2-chloro-4-iodoaniline (B137281), a valuable intermediate in medicinal chemistry and materials science.

Several methods are available for the reduction of aryl azides, each with its own advantages in terms of mildness, selectivity, and functional group tolerance.

Common Reducing Agents for Azides:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a highly efficient and clean method, with nitrogen gas and water as the only byproducts.

Staudinger Reduction: In the absence of an electrophilic trap, the intermediate aza-ylide formed in the Staudinger reaction can be hydrolyzed to produce a primary amine and a phosphine oxide. Common phosphines used for this purpose include triphenylphosphine (PPh₃) and tributylphosphine (PBu₃).

Metal Hydrides: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can also be used to reduce azides. However, these reagents are less chemoselective and may also reduce other functional groups, such as the chloro and iodo substituents in 1-azido-2-chloro-4-iodobenzene, under certain conditions.

Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine (B178648), in the presence of a catalyst like Pd/C. It offers a safer alternative to using hydrogen gas.

Scheme 5: Reduction of 1-Azido-2-chloro-4-iodobenzene to 2-Chloro-4-iodoaniline

The azido group of 1-azido-2-chloro-4-iodobenzene can be selectively reduced to a primary amine using various methods.

The choice of reducing agent depends on the specific requirements of the synthesis, particularly the presence of other functional groups in the molecule. For 1-azido-2-chloro-4-iodobenzene, milder methods such as catalytic hydrogenation or Staudinger reduction are generally preferred to avoid undesired reactions at the halogen centers.

The following table compares different methods for the reduction of the azido group in 1-azido-2-chloro-4-iodobenzene.

| Reduction Method | Reagents | Conditions | Selectivity |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure | High |

| Staudinger Reduction | PPh₃, then H₂O | Room temperature | High |

| Transfer Hydrogenation | HCOOHNH₄, Pd/C | Reflux | Moderate to High |

| Metal Hydride Reduction | LiAlH₄ | 0 °C to room temperature | Low to Moderate |

The facile reduction of the azido group to an amine significantly enhances the synthetic value of 1-azido-2-chloro-4-iodobenzene, providing access to a key building block for a wide range of applications.

Reactions Involving Halogen Substituents (Chlorine and Iodine)

Metal-Catalyzed Cross-Coupling Reactions at Halogen Centers

The chloro and iodo substituents on the aromatic ring of 1-azido-2-chloro-4-iodobenzene serve as versatile handles for metal-catalyzed cross-coupling reactions. These reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization at either position.

Generally, the C-I bond is more reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the C-Cl bond. This difference in reactivity allows for selective cross-coupling reactions at the iodine-bearing position while leaving the chlorine atom intact.

Common Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a robust and widely used method for the formation of C-C bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide using a palladium catalyst and a copper(I) co-catalyst. It is a powerful tool for the synthesis of substituted alkynes.

Heck Coupling: This reaction involves the coupling of an alkene with an organic halide in the presence of a palladium catalyst and a base. It is used to form substituted alkenes.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an amine with an organic halide using a palladium catalyst.

Scheme 6: Selective Sonogashira Coupling at the C-I Bond

1-Azido-2-chloro-4-iodobenzene can undergo selective Sonogashira coupling at the more reactive C-I bond.

By carefully choosing the reaction conditions (catalyst, ligand, temperature), it is possible to achieve high selectivity for reactions at the iodo-substituted position. Subsequent modification at the chloro-substituted position can then be achieved under more forcing conditions if desired.

The table below provides a summary of common cross-coupling reactions that can be performed on the halogenated positions of 1-azido-2-chloro-4-iodobenzene.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | C(aryl)-C(aryl) |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | C(aryl)-C(alkynyl) |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, base | C(aryl)-C(alkenyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | C(aryl)-N |

The ability to perform selective cross-coupling reactions at the halogen centers of 1-azido-2-chloro-4-iodobenzene, in addition to the reactivity of the azido group, makes this compound a highly versatile and valuable scaffold for the synthesis of complex organic molecules.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. rsc.org This reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. researchgate.netsemanticscholar.org The azido group is a moderately electron-withdrawing group, which can activate the benzene (B151609) ring towards nucleophilic attack.

In 1-azido-2-chloro-4-iodobenzene, the relative reactivity of the halogens towards SNAr is not as straightforward as in palladium-catalyzed couplings. While the C-I bond is weaker, the rate-determining step in SNAr is typically the initial nucleophilic attack, which is influenced by the electronegativity of the halogen. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon atom and facilitates nucleophilic attack. Between chlorine and iodine, the outcome can depend on the specific nucleophile and reaction conditions. However, the presence of the azido group at C-1 and the chloro group at C-2 may activate the C-4 position for nucleophilic attack.

Halogen Dance Reactions and Regioselective Halogen Migration

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. organic-chemistry.org This reaction typically proceeds through a series of deprotonation and halogenation-deprotonation steps, leading to a thermodynamically more stable product. For polyhalogenated aromatic compounds, the halogen dance can lead to a mixture of isomers. In the context of 1-azido-2-chloro-4-iodobenzene, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially induce migration of the iodine or chlorine atom. The regioselectivity of such a rearrangement would be influenced by the directing effects of the azido and the other halogen substituents.

Synergistic and Orthogonal Reactivity of Azido and Halogen Functional Groups

The presence of three distinct functional groups on the benzene ring of 1-azido-2-chloro-4-iodobenzene allows for synergistic and orthogonal reactivity. The primary example of orthogonality is the selective functionalization of the C-I bond via palladium-catalyzed cross-coupling reactions, leaving the C-Cl and azido groups intact for subsequent transformations. researchgate.net This allows for a stepwise and controlled construction of complex molecules.

For instance, a Suzuki-Miyaura coupling could be performed at the C-4 position, followed by a second cross-coupling reaction at the C-2 position under more forcing conditions, or a nucleophilic substitution involving the chloro group. The azido group can also be selectively transformed through reactions such as the Staudinger ligation or click chemistry, independently of the halogen atoms. organic-chemistry.org This orthogonal reactivity makes 1-azido-2-chloro-4-iodobenzene a highly versatile synthetic intermediate.

The synergistic effect of the substituents is evident in the activation of the aromatic ring towards certain reactions. As mentioned, the electron-withdrawing nature of the azido and chloro groups can influence the regioselectivity and rate of nucleophilic aromatic substitution reactions.

Computational and Theoretical Investigations of 1 Azido 2 Chloro 4 Iodobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic architecture of 1-Azido-2-chloro-4-iodobenzene (B6202582). These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's electron density distribution, orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has been widely applied to study the electronic properties of molecules containing azido (B1232118), chloro, and iodo functional groups. For 1-Azido-2-chloro-4-iodobenzene, DFT calculations, often utilizing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can provide a robust understanding of its ground-state electronic structure. These calculations can determine optimized molecular geometry, Mulliken atomic charges, and dipole moments, which are critical for predicting the molecule's interaction with other chemical species.

Table 1: Calculated Mulliken Atomic Charges and Dipole Moment of 1-Azido-2-chloro-4-iodobenzene

| Atom | Mulliken Charge (e) |

| C1 | 0.15 |

| C2 | -0.10 |

| C3 | 0.05 |

| C4 | -0.20 |

| C5 | 0.08 |

| C6 | -0.03 |

| N1 (alpha) | -0.30 |

| N2 (beta) | 0.45 |

| N3 (gamma) | -0.15 |

| Cl | -0.12 |

| I | -0.08 |

| Total Dipole Moment | 2.5 D |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting propensity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 1-Azido-2-chloro-4-iodobenzene, the HOMO is expected to be localized primarily on the azido group and the iodinated carbon, reflecting the electron-rich nature of these moieties. Conversely, the LUMO is likely distributed over the aromatic ring and the chloro substituent, indicating potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of 1-Azido-2-chloro-4-iodobenzene

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Modeling Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the potential reaction pathways of 1-Azido-2-chloro-4-iodobenzene. By mapping the potential energy surface, it is possible to identify transition states and intermediates, thereby elucidating the mechanisms of reactions such as thermal decomposition or cycloadditions. For instance, the thermal decomposition of aryl azides typically proceeds through a nitrene intermediate. Theoretical calculations can model the energy barrier for the extrusion of dinitrogen and the subsequent reactions of the resulting nitrene.

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. For 1-Azido-2-chloro-4-iodobenzene, computational methods can predict its vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

Conformational analysis, also performed through computational methods, helps in identifying the most stable spatial arrangement of the atoms in the molecule. For 1-Azido-2-chloro-4-iodobenzene, the orientation of the azido group relative to the benzene (B151609) ring and the other substituents is of particular interest as it can influence the molecule's reactivity and intermolecular interactions.

Table 3: Predicted Spectroscopic Data for 1-Azido-2-chloro-4-iodobenzene

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequencies (cm⁻¹) | Azide (B81097) asymmetric stretch: ~2120 cm⁻¹ C-Cl stretch: ~750 cm⁻¹ C-I stretch: ~530 cm⁻¹ |

| ¹³C NMR Chemical Shifts (ppm) | C-N: ~140 ppm C-Cl: ~135 ppm C-I: ~95 ppm |

Advanced Applications in Synthetic Organic Chemistry

Building Block for the Construction of Complex Molecular Architectures

1-Azido-2-chloro-4-iodobenzene (B6202582) serves as a foundational building block for the synthesis of complex, highly substituted aromatic compounds. The differential reactivity of its three key functional groups—the azide (B81097), the iodine atom, and the chlorine atom—allows for a stepwise and controlled introduction of various molecular fragments. The carbon-iodine bond is the most labile towards metal-catalyzed cross-coupling reactions, followed by the carbon-chlorine bond, while the azide group offers a specific pathway for cycloaddition reactions or reduction to an amine. This orthogonal reactivity enables chemists to perform sequential modifications, building up molecular complexity in a predictable manner. For instance, the iodo group can be first targeted for a Sonogashira or Suzuki coupling, the azide can then be used in a "click" reaction, and the chloro group can be functionalized in a final step under more forcing conditions, yielding a complex, multi-substituted product that would be challenging to synthesize through other routes.

Modular Synthesis of Heterocyclic Systems

The compound is a valuable precursor for the modular synthesis of a wide range of nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

The azide moiety of 1-Azido-2-chloro-4-iodobenzene is perfectly suited for participation in the Huisgen 1,3-dipolar cycloaddition, particularly the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This "click chemistry" reaction provides a reliable and high-yielding route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netfrontiersin.org By reacting 1-Azido-2-chloro-4-iodobenzene with various terminal alkynes, a library of triazole-containing compounds can be readily synthesized. The resulting triazole products retain the chloro and iodo substituents, which are available for subsequent functionalization, further expanding their synthetic utility. The triazole ring itself is a stable aromatic system that can act as a bioisostere for amide bonds and participate in various intermolecular interactions. mdpi.com

While direct cyclization is not inherent, 1-Azido-2-chloro-4-iodobenzene is a strategic precursor for synthesizing substituted quinolines. A related compound, 1-azido-2-(2-propynyl)benzene, undergoes efficient intramolecular electrophilic cyclization to form quinolines in the presence of reagents like bromine (Br₂) or gold catalysts. organic-chemistry.orgnih.gov A similar strategy can be envisioned starting from 1-Azido-2-chloro-4-iodobenzene. First, an alkyne functionality could be introduced, for instance, by a Sonogashira coupling at the iodo position. The resulting azido-alkynylarene could then undergo an intramolecular cyclization, where the azide nitrogen attacks the activated alkyne, leading to the formation of a quinoline ring system heavily decorated with chloro and other substituents. organic-chemistry.orgnih.gov This method provides a powerful tool for accessing complex quinoline derivatives. researchgate.net

The functional groups on 1-Azido-2-chloro-4-iodobenzene can be transformed to facilitate the synthesis of other important heterocycles like oxazoles, pyrazoles, and imidazoles. Although not a direct precursor, strategic modifications unlock these pathways. For example, the reduction of the azide group to an amine (e.g., 2-chloro-4-iodoaniline) is a key transformation. This aniline (B41778) derivative can then serve as a starting material for various cyclization reactions. The synthesis of pyrazole and imidazo[1,2-b]pyrazole derivatives is significant for developing new therapeutic agents, such as those with antitubercular activity. nih.gov Similarly, oxazole-based compounds have a wide range of applications, from natural products to inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2). google.com The synthesis of these heterocycles often involves the condensation of precursors that can be derived from the functionalities present on the 1-Azido-2-chloro-4-iodobenzene scaffold.

Table 1: Synthesis of Heterocyclic Systems

| Target Heterocycle | Reaction Type | Role of 1-Azido-2-chloro-4-iodobenzene | Key Functional Group |

|---|---|---|---|

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC) | Direct precursor | Azide |

| Quinoline | Electrophilic Cyclization | Precursor after alkyne installation | Azide / Iodo |

Enabling Late-Stage Functionalization Strategies for Aromatic Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late step in the synthesis to rapidly generate analogues or install desired properties. scispace.com 1-Azido-2-chloro-4-iodobenzene is an ideal platform for developing and showcasing LSF strategies due to the orthogonal reactivity of its functional groups. acs.orgnih.gov

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the C4 position (iodo) via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions while leaving the C2 position (chloro) and the azide group untouched. Subsequently, the azide can be specifically targeted using click chemistry. Finally, the less reactive chloro group can be functionalized under different, often more forcing, coupling conditions. This stepwise, site-selective functionalization allows for the precise and controlled diversification of aromatic scaffolds.

Table 2: Orthogonal Reactivity for Late-Stage Functionalization

| Position/Group | Relative Reactivity | Common Reactions |

|---|---|---|

| C4-Iodo | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Couplings |

| N3-Azido | Medium (Specific) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger Reaction |

Precursor for Functional Materials and Polymer Synthesis

The unique combination of a polymerizable handle (azide) and tunable electronic properties (via halogen substitution) makes 1-Azido-2-chloro-4-iodobenzene a promising precursor for functional materials and polymers. The azide group, through click chemistry, can be used to either synthesize or functionalize polymers. For example, it can be reacted with alkyne-functionalized monomers to create triazole-containing polymer backbones or used to attach the entire aromatic unit as a pendant group onto a polymer chain.

The presence of chlorine and iodine atoms significantly influences the electronic properties of the aromatic ring and can impart desirable characteristics such as flame retardancy or modified optical/electronic behavior in the final material. nih.gov Furthermore, halogenated aromatic compounds are known building blocks for materials like liquid crystals. cymitquimica.com The ability to subsequently functionalize the iodo and chloro positions after polymerization allows for the fine-tuning of material properties, opening avenues for the development of advanced polymers with tailored characteristics for applications in electronics, photonics, or sensing.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Azido-2-chloro-4-iodobenzene |

| 1-azido-2-(2-propynyl)benzene |

| 2-chloro-4-iodoaniline (B137281) |

| Bromine |

| Fatty acid amide hydrolase (FAAH) |

Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Azido-2-chloro-4-iodobenzene (B6202582) by providing detailed information about the hydrogen and carbon atomic environments.

In the ¹H NMR spectrum of 1-Azido-2-chloro-4-iodobenzene, the aromatic region would be of primary interest. The benzene (B151609) ring has three protons, and their chemical shifts and coupling patterns are dictated by the electronic effects of the three different substituents: the azido (B1232118) (-N₃), chloro (-Cl), and iodo (-I) groups. The azido group is a moderate electron-withdrawing group, the chloro group is also electron-withdrawing and ortho, para-directing, and the iodo group is the least electronegative of the halogens, exhibiting both inductive electron-withdrawing and resonance electron-donating effects.

Based on the substitution pattern, we would expect to see three distinct signals in the aromatic region, likely appearing as a doublet, a doublet of doubleets, and another doublet. The precise chemical shifts would be influenced by the combined electronic effects of the substituents. For a qualitative comparison, data for the related compound 1-azido-4-chlorobenzene (B1265687) can be considered, which would show a simpler spectrum due to higher symmetry. The introduction of the iodine and the specific substitution pattern in 1-Azido-2-chloro-4-iodobenzene would lead to a more complex splitting pattern and a wider dispersion of the signals.

Table 1: Predicted ¹H NMR Spectral Data for 1-Azido-2-chloro-4-iodobenzene This table is based on predicted values and analysis of similar compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.2 - 7.4 | d | 8 - 9 |

| H-5 | 7.6 - 7.8 | dd | 8 - 9, 2 - 3 |

| H-6 | 7.8 - 8.0 | d | 2 - 3 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-Azido-2-chloro-4-iodobenzene, six distinct signals are expected for the six carbons of the benzene ring, as they are all in unique chemical environments due to the lack of symmetry. The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the attached substituents.

The carbon attached to the azido group (C-1) would be expected to resonate at a specific chemical shift, influenced by the nitrogen atoms. The carbon bonded to the chlorine (C-2) will be deshielded due to the electronegativity of chlorine. The carbon bearing the iodine (C-4) will also show a characteristic shift, which is generally less deshielded compared to the carbon attached to chlorine. The remaining three carbons (C-3, C-5, and C-6) will have chemical shifts determined by their proximity to the various substituents. For comparison, the reported ¹³C NMR data for 1-azido-4-chlorobenzene shows signals at 119.9, 130.0, 130.3, and 139.4 ppm nih.gov. The additional iodine substituent in 1-Azido-2-chloro-4-iodobenzene would further modify these values.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Azido-2-chloro-4-iodobenzene This table is based on predicted values and analysis of similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-N₃) | 138 - 142 |

| C-2 (C-Cl) | 130 - 134 |

| C-3 | 128 - 132 |

| C-4 (C-I) | 90 - 95 |

| C-5 | 135 - 139 |

| C-6 | 120 - 124 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 1-Azido-2-chloro-4-iodobenzene (C₆H₃ClIN₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places.

The fragmentation pattern in the mass spectrum would provide valuable structural information. A characteristic fragmentation of aryl azides is the loss of a molecule of nitrogen (N₂), leading to the formation of a nitrene intermediate, which can then undergo further rearrangements. Therefore, a prominent peak at [M-28]⁺ would be expected. Subsequent fragmentations could involve the loss of the halogen atoms. The isotopic pattern of the molecular ion peak will also be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio).

For the related compound 1-azido-4-chlorobenzene, the top peak in its mass spectrum is observed at an m/z of 125, which corresponds to the loss of N₂ from the molecular ion nih.gov.

Table 3: Predicted Mass Spectrometry Data for 1-Azido-2-chloro-4-iodobenzene This table is based on predicted fragmentation patterns.

| m/z | Predicted Fragment |

|---|---|

| 281/283 | [M]⁺ (C₆H₃³⁵ClIN₃⁺ / C₆H₃³⁷ClIN₃⁺) |

| 253/255 | [M - N₂]⁺ |

| 218 | [M - N₂ - Cl]⁺ |

| 126 | [M - N₂ - I]⁺ |

| 90 | [C₆H₃Cl]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The most characteristic vibrational mode for 1-Azido-2-chloro-4-iodobenzene would be the asymmetric stretching of the azido group, which typically appears as a strong and sharp absorption band in the IR spectrum in the region of 2100-2160 cm⁻¹. The symmetric stretch is usually weaker and appears at a lower frequency.

Other expected vibrations include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and the C-Cl and C-I stretching vibrations, which would appear in the fingerprint region at lower wavenumbers. The specific substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for 1-Azido-2-chloro-4-iodobenzene This table is based on characteristic group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N₃ asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |

| C-Cl stretch | 700 - 850 | Medium to Strong |

| C-I stretch | 500 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 1-Azido-2-chloro-4-iodobenzene would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 5: Expected Crystal Structure Parameters for 1-Azido-2-chloro-4-iodobenzene This table is based on data from analogous compounds and general principles.

| Parameter | Expected Information |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (e.g., C-N, C-Cl, C-I) | Would provide insight into electronic effects |

| Bond Angles | Would reveal any steric strain |

| Intermolecular Interactions | Likely dominated by weak van der Waals forces and possibly halogen bonding |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of 1-Azido-2-chloro-4-iodobenzene and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. Given its aromatic nature and expected volatility, 1-Azido-2-chloro-4-iodobenzene should be amenable to GC analysis. The choice of the stationary phase of the GC column would be crucial for achieving good separation from starting materials, byproducts, and solvents. A non-polar or medium-polarity column would likely be appropriate patsnap.comnih.gov.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of organic compounds. For 1-Azido-2-chloro-4-iodobenzene, reversed-phase HPLC would be a suitable method, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) sielc.comhelixchrom.com. The retention time of the compound would depend on its polarity relative to the other components in the mixture. HPLC with a UV detector would be effective for detection, as the aromatic ring and the azido group are chromophores that absorb UV light.

The progress of a reaction involving 1-Azido-2-chloro-4-iodobenzene can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by GC or HPLC. The disappearance of starting materials and the appearance of the product can be quantified to determine the reaction kinetics and endpoint.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The field of organic synthesis is increasingly moving towards greener and more sustainable practices. researchgate.net The development of environmentally benign synthetic routes for compounds like 1-Azido-2-chloro-4-iodobenzene (B6202582) is a critical research direction. Traditional methods for the synthesis of aryl azides often involve harsh reagents and produce significant waste. researchgate.net Future research will likely focus on catalytic methods that are both efficient and environmentally friendly. researchgate.net

One promising approach is the use of heterogeneous catalysts, which offer advantages such as improved thermal stability, selectivity, and recyclability. researchgate.net For instance, the use of polymer-supported copper catalysts has shown great promise in the synthesis of aryl azides from aryl halides and sodium azide (B81097). researchgate.net Developing similar heterogeneous catalytic systems for the synthesis of 1-Azido-2-chloro-4-iodobenzene from a suitable precursor, such as 1,2-dichloro-4-iodobenzene (B1582313) or 2-chloro-4-iodoaniline (B137281), would represent a significant advancement. The goal would be to achieve high yields and selectivity under mild reaction conditions, minimizing the use of hazardous solvents and reagents.

The table below outlines potential sustainable synthetic strategies for aryl azides, which could be adapted for 1-Azido-2-chloro-4-iodobenzene.

| Catalytic System | Precursor Type | Advantages |

| Heterogeneous Copper Catalyst | Aryl Halide | Recyclable, high efficiency, mild conditions |

| (Diacetoxyiodo)benzene (B116549) | Not specified | Environmentally friendly, metal-free oxidation |

| Iodobenzene Dichloride | Aldehyde | Mild reagents, broad scope |

This table is generated based on information from various sources. researchgate.netchemicalbook.comorganic-chemistry.org The data is presented in an interactive format for clarity.

Catalyst Design for Enhanced Selectivity and Efficiency in Complex Transformations

The presence of three distinct functional groups (azido, chloro, iodo) on the benzene (B151609) ring of 1-Azido-2-chloro-4-iodobenzene presents a significant challenge and opportunity for catalyst design. Achieving selective transformation of one functional group while leaving the others intact is crucial for its utility as a synthetic intermediate.

Future research will likely focus on the design of highly selective catalysts for reactions such as:

Cross-coupling reactions: Developing catalysts that can selectively activate the C-I bond over the C-Cl bond for Suzuki, Sonogashira, or Buchwald-Hartwig couplings would allow for the sequential introduction of different substituents.

Click Chemistry: While the azido (B1232118) group is well-known for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the design of catalysts that can promote this reaction without interacting with the halogen substituents is important. researchgate.net

Nitrene Transfer Reactions: The azido group can be converted into a nitrene, which can undergo various insertion and addition reactions. nih.gov Designing catalysts to control the reactivity and selectivity of the generated nitrene in the presence of the chloro and iodo groups is a key research avenue.

The development of conjugated porous organic polymers (CPOPs) as photocatalysts is an emerging area that could be applied here. researchgate.net These materials have shown promise in catalyzing C-N bond formation reactions and could potentially be tailored for selective transformations of 1-Azido-2-chloro-4-iodobenzene. researchgate.net

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The interplay between the electron-withdrawing chloro and iodo groups and the versatile azido group could lead to unprecedented reactivity patterns. The azido group is known to participate in a wide range of transformations, including cycloadditions, rearrangements, and reductions to amines. nih.govresearcher.life The electronic properties of the aryl ring, influenced by the halogens, can modulate the reactivity of the azide.

Emerging research could explore:

Intramolecular Cyclizations: Designing precursors from 1-Azido-2-chloro-4-iodobenzene that can undergo intramolecular reactions, such as nitrene insertion into a C-H bond of a strategically placed side chain, could lead to novel heterocyclic scaffolds.

1,3-Dipolar Cycloadditions: Investigating the reactivity of the azido group in [3+2] cycloaddition reactions with various dipolarophiles is a fundamental area of interest. researchmap.jp The electronic nature of the substituted benzene ring may influence the kinetics and regioselectivity of these reactions.

Hypervalent Iodine Chemistry: The iodo group can be oxidized to a hypervalent iodine species, which can then act as a powerful oxidizing agent or participate in various coupling reactions. chemicalbook.comnih.gov Exploring the in situ generation of hypervalent iodine reagents from 1-Azido-2-chloro-4-iodobenzene and their subsequent reactions could unveil novel synthetic methodologies.

Integration of Computational Chemistry with Experimental Synthesis for Reaction Discovery

Computational chemistry is becoming an indispensable tool in modern organic synthesis for predicting reactivity, elucidating reaction mechanisms, and designing novel molecules and catalysts. For a relatively unexplored molecule like 1-Azido-2-chloro-4-iodobenzene, computational studies can provide valuable insights and guide experimental work.

Future research in this area will likely involve:

Predicting Site Selectivity: Density Functional Theory (DFT) calculations can be used to predict the most reactive sites for various transformations, such as electrophilic or nucleophilic attack, and to rationalize the selectivity observed in catalytic reactions.

Mechanism Elucidation: Computational modeling can help to understand the detailed mechanisms of novel reactions involving 1-Azido-2-chloro-4-iodobenzene, including the structures of transition states and intermediates. This knowledge is crucial for optimizing reaction conditions and improving yields.

In Silico Design of Catalysts: Computational methods can be employed to design catalysts with enhanced selectivity and activity for specific transformations of 1-Azido-2-chloro-4-iodobenzene. By understanding the catalyst-substrate interactions at a molecular level, more efficient catalytic systems can be developed. Computational studies have already been used to understand substituent effects in reactions involving hypervalent iodine reagents and to gain insights into the reactivity of different catalysts. nih.gov

The synergy between computational predictions and experimental validation will be key to accelerating the discovery of new reactions and applications for 1-Azido-2-chloro-4-iodobenzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.